
4-Methyl-5-nitro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-nitro-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and pharmaceutical activities. Benzothiazoles are widely used in various fields, including medicinal chemistry, due to their ability to interact with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitro-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by nitration. One common method involves the reaction of 2-aminobenzenethiol with 4-methylbenzaldehyde under acidic conditions to form the intermediate benzothiazole, which is then nitrated using a mixture of nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-nitro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 4-Methyl-5-amino-1,3-benzothiazole.
Substitution: Various substituted benzothiazoles depending on the electrophile used.
Cyclization: Polycyclic benzothiazole derivatives.
Applications De Recherche Scientifique
4-Methyl-5-nitro-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-nitro-1,3-benzothiazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with DNA and proteins, affecting their function and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound with similar biological activities.
2-Methylbenzothiazole: A derivative with a methyl group at the 2-position.
5-Nitrobenzothiazole: A derivative with a nitro group at the 5-position.
Uniqueness
4-Methyl-5-nitro-1,3-benzothiazole is unique due to the presence of both a methyl and a nitro group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a pharmacophore and its ability to interact with biological targets .
Propriétés
Formule moléculaire |
C8H6N2O2S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
4-methyl-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S/c1-5-6(10(11)12)2-3-7-8(5)9-4-13-7/h2-4H,1H3 |
Clé InChI |
SJNUPSZBOVAZOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=CS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


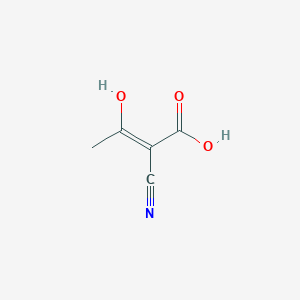
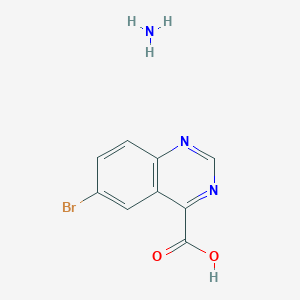
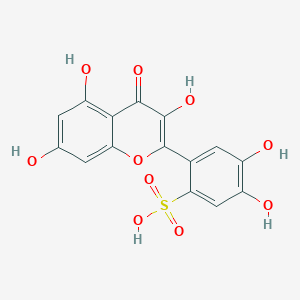
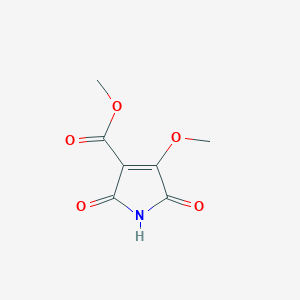
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
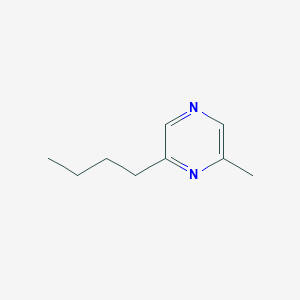
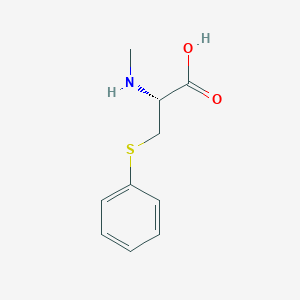

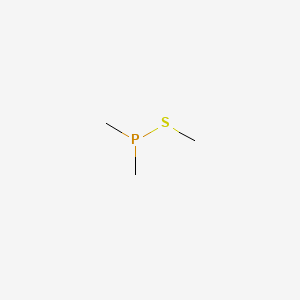
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
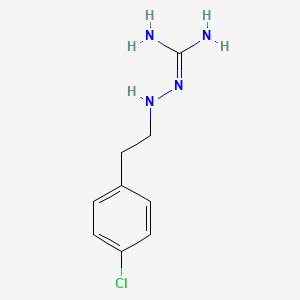
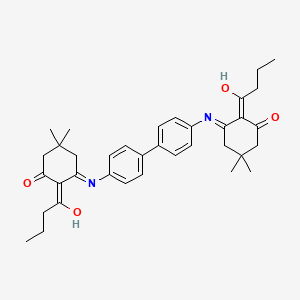

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
